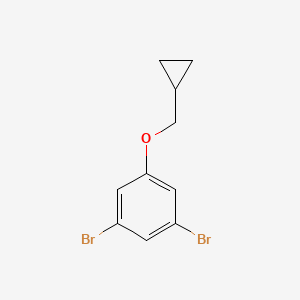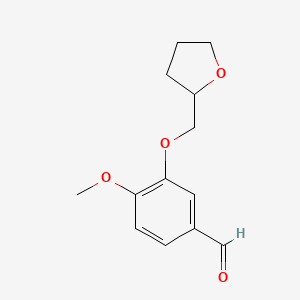
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid
Descripción general
Descripción
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as naphthalene derivatives and appropriate reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid involves large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. It can be employed as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-, (4ar-cis)-
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
Uniqueness: this compound is unique in its structure and potential applications compared to similar compounds. Its specific hydroxyl and carboxylic acid groups contribute to its distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
4-hydroxy-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,13,15H,1-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPFMCNFLPFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)


![3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B3167288.png)
![[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3167295.png)

![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)
![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)


![N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B3167344.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)
